
Technical Guide: Spectroscopic Data for 2-(2-
Hydroxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 2-(2-Hydroxyphenyl)oxirane

Cat. No.: B118128 Get Quote

Disclaimer: Despite a comprehensive search of publicly available chemical databases and

scientific literature, experimental 1H and 13C NMR data for 2-(2-Hydroxyphenyl)oxirane
could not be located. The following guide is a template demonstrating the expected format and

content for such a technical document, including representative data and protocols based on

chemically similar compounds.

Introduction
This document provides a structured overview of the nuclear magnetic resonance (NMR)

spectroscopic data for 2-(2-hydroxyphenyl)oxirane. The information is intended for

researchers, scientists, and professionals in drug development who require detailed spectral

information for this compound. The guide includes tabulated 1H and 13C NMR data, a detailed

experimental protocol for data acquisition, and a structural diagram.

Chemical Structure
The chemical structure of 2-(2-Hydroxyphenyl)oxirane is presented below. This visualization

is crucial for the assignment of NMR signals to the respective nuclei.

Figure 1: Chemical structure of 2-(2-Hydroxyphenyl)oxirane.
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The following table summarizes the theoretical proton NMR spectral data for 2-(2-
Hydroxyphenyl)oxirane.

Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

H-2' [Value] [e.g., dd] [Value] 1H

H-3'a [Value] [e.g., dd] [Value] 1H

H-3'b [Value] [e.g., dd] [Value] 1H

H-3 [Value] [e.g., d] [Value] 1H

H-4 [Value] [e.g., t] [Value] 1H

H-5 [Value] [e.g., d] [Value] 1H

H-6 [Value] [e.g., t] [Value] 1H

OH [Value] [e.g., s] - 1H

¹³C NMR Data
The following table summarizes the theoretical carbon-13 NMR spectral data for 2-(2-
Hydroxyphenyl)oxirane.

Carbon Assignment Chemical Shift (δ) ppm

C-1 [Value]

C-2 [Value]

C-3 [Value]

C-4 [Value]

C-5 [Value]

C-6 [Value]

C-2' [Value]

C-3' [Value]
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Experimental Protocol
The following is a representative experimental protocol for acquiring NMR data for a compound

such as 2-(2-Hydroxyphenyl)oxirane.

Sample Preparation:

Approximately 10-20 mg of the solid sample of 2-(2-Hydroxyphenyl)oxirane would be

dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

The solution would be transferred to a 5 mm NMR tube.

Instrumentation:

A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400

MHz and a carbon frequency of 100 MHz would be used.

The instrument would be equipped with a 5 mm broadband probe.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') would be used.

Temperature: 298 K

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: 20 ppm

Referencing: The chemical shifts would be referenced to the residual solvent peak (e.g.,

CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') would be used.
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Temperature: 298 K

Number of Scans: 1024-4096 (depending on sample concentration)

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: 240 ppm

Referencing: The chemical shifts would be referenced to the solvent peak (e.g., CDCl₃ at

77.16 ppm or DMSO-d₆ at 39.52 ppm).

Data Processing:

The raw data (Free Induction Decay - FID) would be Fourier transformed.

Phase and baseline corrections would be applied manually.

The spectra would be calibrated using the reference solvent signal.

Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the analysis of a small molecule like 2-
(2-Hydroxyphenyl)oxirane using NMR spectroscopy.

Figure 2: A typical workflow for NMR analysis.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 2-(2-
Hydroxyphenyl)oxirane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118128#1h-and-13c-nmr-data-for-2-2-
hydroxyphenyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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